molecular formula C101H165F3N32O30 B12418256 D-Jbd19 (tfa)

D-Jbd19 (tfa)

Número de catálogo: B12418256
Peso molecular: 2364.6 g/mol
Clave InChI: JTGXVRXOQOUVNS-ZNVSJXJYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

D-JBD19 (TFA) is a synthetic D-enantiomeric peptide with neuroprotective properties. Its chemical name is D-Arginine, D-α-aspartyl-D-glutaminyl-D-seryl-D-arginyl-D-prolyl-D-valyl-D-glutaminyl-D-prolyl-D-phenylalanyl-D-leucyl-D-asparaginyl-D-leucyl-D-threonyl-D-threonyl-D-prolyl-D-arginyl-D-lysyl-D-prolyl, and its CAS registry number is 954134-42-0 . The compound has a molecular formula of C₉₉H₁₆₄N₃₂O₂₈ and a molecular weight of 2250.6 g/mol, with a predicted density of 1.52 ± 0.1 g/cm³ .

Propiedades

Fórmula molecular

C101H165F3N32O30

Peso molecular

2364.6 g/mol

Nombre IUPAC

(2R)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-1-[(2R,3S)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-5-amino-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C99H164N32O28.C2HF3O2/c1-49(2)43-62(120-82(144)64(45-54-21-10-9-11-22-54)123-88(150)68-28-18-40-129(68)94(156)60(32-34-72(103)136)118-90(152)75(51(5)6)125-89(151)70-30-19-41-130(70)93(155)59(25-15-37-112-98(107)108)117-85(147)66(48-132)124-80(142)57(31-33-71(102)135)114-78(140)55(101)46-74(138)139)81(143)122-65(47-73(104)137)83(145)121-63(44-50(3)4)84(146)126-76(52(7)133)91(153)127-77(53(8)134)95(157)131-42-20-29-69(131)86(148)115-56(24-14-36-111-97(105)106)79(141)116-58(23-12-13-35-100)92(154)128-39-17-27-67(128)87(149)119-61(96(158)159)26-16-38-113-99(109)110;3-2(4,5)1(6)7/h9-11,21-22,49-53,55-70,75-77,132-134H,12-20,23-48,100-101H2,1-8H3,(H2,102,135)(H2,103,136)(H2,104,137)(H,114,140)(H,115,148)(H,116,141)(H,117,147)(H,118,152)(H,119,149)(H,120,144)(H,121,145)(H,122,143)(H,123,150)(H,124,142)(H,125,151)(H,126,146)(H,127,153)(H,138,139)(H,158,159)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113);(H,6,7)/t52-,53-,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,75+,76+,77+;/m0./s1

Clave InChI

JTGXVRXOQOUVNS-ZNVSJXJYSA-N

SMILES isomérico

C[C@@H]([C@H](C(=O)N[C@H]([C@H](C)O)C(=O)N1CCC[C@@H]1C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N2CCC[C@@H]2C(=O)N[C@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H]4CCCN4C(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](C(C)C)NC(=O)[C@H]5CCCN5C(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC(=O)O)N)O.C(=O)(C(F)(F)F)O

SMILES canónico

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Jbd19 (tfa) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acid residues to a growing peptide chain anchored to a solid resin. The process typically uses trifluoroacetic acid (TFA) to cleave the peptide from the resin and to remove protecting groups .

Industrial Production Methods: While specific industrial production methods for D-Jbd19 (tfa) are not detailed, the general approach involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain the final product .

Análisis De Reacciones Químicas

Role of Trifluoroacetic Acid (TFA) in Peptide Chemistry

TFA is widely used in peptide synthesis and ligation due to its ability to:

  • Solubilize hydrophobic peptides via strong denaturing properties, enabling reactions in otherwise insoluble systems .

  • Facilitate thioester ligation by promoting rapid acetal hydrolysis and thioester activation in peptide conjugates (e.g., 97% HPLC yield of thioacetal intermediates within 30 seconds in TFA) .

  • Prevent aggregation of large peptides, as demonstrated by the absence of Tyndall effect in TFA solutions of peptides like Hin-Lig (1-27)–TSAL thioester .

Acid-Catalyzed Deprotection

TFA efficiently removes tert-butoxycarbonyl (Boc) protecting groups in peptide synthesis. For example:

  • Boc deprotection : Cleavage of Boc-piperazine derivatives using 20% TFA in dichloromethane (DCM) yields >95% pure amine products .

Thioacetal Formation

TFA accelerates thioacetal ligation between peptide aldehydes and 1,3-dithiol auxiliaries:

Reaction ComponentConditionsYieldReference
Peptide 1a + 2a TFA, RT, 30 s97%
Intermediate 3a Phosphate buffer (pH 7), 1 min97%

This chemoselective process avoids racemization at ligation sites .

Esterification and Condensation

TFA acts as a catalyst in esterification and oxidative reactions:

  • Ester synthesis : Promotes ester formation in substrates resistant to traditional acids like sulfuric acid .

  • Oxidative defluorination : Aryl-CF₃ compounds (e.g., fluoxetine derivatives) undergo TFA formation via ROS-mediated photolysis under UV-B light (up to 9.2% TFA yield in acidic conditions) .

Reductive Pathways

TFA derivatives are reduced to trifluoroethanol or trifluoroacetaldehyde using agents like NaBH₄ or LiAlH₄ .

Hypothetical Pathways for D-Jbd19 (tfa)

While direct data on D-Jbd19 (tfa) is unavailable, its TFA-associated reactivity might involve:

  • Deprotection : Removal of acid-labile groups (e.g., Boc) during solid-phase synthesis.

  • Ligation : Participation in native chemical ligation (NCL) or thioester-based coupling.

  • Solubilization : Enhanced solubility in TFA for purification or reaction steps.

Note : To obtain precise data on D-Jbd19 (tfa), consult specialized peptide synthesis databases (e.g., PubChem, UniProt) or recent publications not indexed in the provided sources. The absence of explicit references to this compound in current literature suggests it may be a novel or proprietary entity.

Mecanismo De Acción

D-Jbd19 (tfa) exerts its neuroprotective effects by inhibiting the c-Jun N-terminal kinase (JNK) pathway. This pathway is involved in stress responses and apoptosis. By inhibiting JNK, D-Jbd19 (tfa) prevents neuronal cell death and reduces inflammation .

Comparación Con Compuestos Similares

Key Characteristics:

  • Structure: Composed entirely of D-amino acids, which confer resistance to enzymatic degradation and enhance stability in biological systems .
  • Function: Acts as a non-permeable cargo peptide, inhibiting c-Jun N-terminal kinase (JNK) signaling pathways involved in apoptosis and inflammation .
  • Applications : Primarily studied in ischemic stroke models, such as middle cerebral artery occlusion (MCAO), where it reduces neuronal damage .

Notably, the full amino acid sequence and three-dimensional conformation remain undisclosed in public databases, necessitating advanced techniques (e.g., X-ray crystallography) for structural elucidation .

Comparison with Similar Compounds

D-JBD19 (TFA) belongs to a class of neuroprotective peptides targeting JNK pathways. Below is a detailed comparison with structurally or functionally related compounds.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Weight (g/mol) Permeability Key Mechanism Effective Dose (MCAO Model)
D-JBD19 (TFA) 954134-42-0 2250.6 Non-permeable JNK inhibition 1570 ng (i.c.v.)
D-JNKI1 658543-71-2 ~2200* Permeable JNK inhibition 15.7 ng (i.c.v.)
GHK-Cu 49557-75-7 340.3 Permeable Collagen synthesis, wound healing 1–10 µM (topical)
GPLGIAGQ (TFA) Not provided ~800* Variable MMP2 cleavage for drug release Context-dependent

*Molecular weights for D-JNKI1 and GPLGIAGQ estimated based on peptide length.

Key Findings:

Efficacy in Neuroprotection: D-JBD19 (TFA) requires 100-fold higher doses than D-JNKI1 to achieve comparable neuroprotection in MCAO models, likely due to its non-permeable nature . D-JNKI1, a permeable peptide, penetrates cell membranes more efficiently, enhancing its therapeutic potency .

Structural Divergence :

  • Unlike D-JBD19 (TFA), GHK-Cu (a tripeptide) and GPLGIAGQ (TFA) (an octapeptide) are shorter and target distinct pathways (wound healing and tumor therapy, respectively) .

Bioavailability :

  • D-JBD19 (TFA)’s lack of permeability limits its utility in systemic applications, whereas D-JNKI1’s membrane permeability broadens its therapeutic scope .

Table 2: Pharmacological and Toxicological Profiles

Parameter D-JBD19 (TFA) D-JNKI1
BBB Penetration No Yes
Toxicity (LD₅₀) Not reported >1 mg/kg (rodents)
Stability High (D-amino acids) Moderate

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of D-Jbd19 (tfa)?

  • Methodological Answer : Follow column chromatography for purification, validated via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Ensure reproducibility by documenting solvent ratios, temperature controls, and reaction times. Characterize intermediates using spectroscopic techniques and cross-reference with published spectra .

Q. How should researchers conduct a literature review on D-Jbd19 (tfa)’s physicochemical properties?

  • Methodological Answer : Use multidisciplinary databases (e.g., Web of Science, SciFinder) with keywords like “D-Jbd19 (tfa) synthesis,” “spectral data,” and “bioactivity.” Filter results to primary sources and recent reviews. Critically evaluate methodologies in prior studies to identify gaps or inconsistencies .

Q. What are the minimum data requirements for reporting D-Jbd19 (tfa) characterization in a journal?

  • Methodological Answer : Include NMR (¹H, ¹³C), mass spectrometry, melting point, and elemental analysis. For novel compounds, provide purity assessments (e.g., HPLC ≥95%). Tabulate data alongside reference values from analogous compounds. Supplemental materials should contain raw spectra and crystallographic data (if applicable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in D-Jbd19 (tfa)’s spectroscopic data across studies?

  • Methodological Answer : Perform comparative analysis by replicating conflicting experiments under controlled conditions (e.g., solvent polarity, pH). Use advanced techniques like 2D NMR or X-ray diffraction to confirm structural assignments. Statistically assess variability using tools like principal component analysis (PCA) .

Q. What experimental designs optimize reproducibility in D-Jbd19 (tfa) bioactivity assays?

  • Methodological Answer : Implement blinded, randomized trials with positive/negative controls. Standardize cell lines or model organisms across replicates. Use power analysis to determine sample sizes and mitigate batch effects. Document protocols in detail, including instrument calibration and reagent lot numbers .

Q. How should researchers address missing or incomplete data in D-Jbd19 (tfa) pharmacokinetic studies?

  • Methodological Answer : Apply multiple imputation or maximum likelihood estimation for missing data. Validate assumptions via sensitivity analysis. For incomplete datasets, transparently report limitations and use Bayesian models to estimate uncertainty intervals .

Data Management and Ethics

Q. What data management strategies ensure compliance with open-access policies for D-Jbd19 (tfa) research?

  • Methodological Answer : Create a Data Management Plan (DMP) outlining storage formats (e.g., .cif for crystallography), metadata standards, and repositories (e.g., Zenodo). Use version-control software for raw data and share via CC-BY licenses. Ensure ethical approval for biological testing and anonymize human/animal data .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.